molecular formula C19H26N4O3 B5640520 1-cyclopentyl-4-{[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone

1-cyclopentyl-4-{[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone

Cat. No. B5640520
M. Wt: 358.4 g/mol
InChI Key: RVUVCHPARKVFRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, which share structural motifs with the compound of interest, involves cycloaddition reactions followed by reductive opening of lactone-bridged adducts. These methods demonstrate the complexity and creativity in synthesizing such compounds, with specific functional groups accommodating variable pharmacophoric groups in a stereocontrolled manner (Wu et al., 2000).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques like X-ray diffraction, complemented by density functional theory (DFT) calculations. These studies provide insights into the optimal molecular structures, molecular electrostatic potentials, and frontier molecular orbitals, highlighting the intricate electronic configurations and spatial arrangements crucial for their biological activity and chemical reactivity (Ban et al., 2023).

Chemical Reactions and Properties

Compounds with similar structural frameworks undergo various chemical reactions, including cycloadditions, nucleophilic additions, and carbonylation reactions, showcasing their reactivity and potential for further chemical modifications. For instance, cyclopenta[b]pyrroles are synthesized through reactions involving triazines and cyclobutanone, highlighting the diverse reactivity of such compounds (Ye et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its potential applications. If it has promising biological activity, it could be further studied for potential therapeutic uses .

properties

IUPAC Name

1-cyclopentyl-4-[4-(1H-pyrrole-2-carbonyl)piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c24-17-12-14(13-23(17)15-4-1-2-5-15)18(25)21-8-10-22(11-9-21)19(26)16-6-3-7-20-16/h3,6-7,14-15,20H,1-2,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUVCHPARKVFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-4-{[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone

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